molecular formula C14H30O2 B13343769 2,11-Dimethyl-2,11-dodecanediol CAS No. 22092-59-7

2,11-Dimethyl-2,11-dodecanediol

Cat. No.: B13343769
CAS No.: 22092-59-7
M. Wt: 230.39 g/mol
InChI Key: KKADLXHVRDQAFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Dimethyl-2,11-dodecanediol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reduction of 2,11-Dimethyl-2,11-dodecanedione using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to facilitate the reduction of the corresponding diketone. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,11-Dimethyl-2,11-dodecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,11-Dimethyl-2,11-dodecanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,11-Dimethyl-2,11-dodecanediol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,12-Dodecanediol: Another diol with a similar structure but without the methyl groups at positions 2 and 11.

    2,11-Dimethyl-2,11-dodecanedione: The diketone precursor used in the synthesis of 2,11-Dimethyl-2,11-dodecanediol.

    2,11-Dimethyl-2,11-dodecanoic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to the presence of methyl groups at positions 2 and 11, which influence its chemical reactivity and physical properties. These structural features make it distinct from other similar diols and contribute to its specific applications in various fields .

Properties

CAS No.

22092-59-7

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

2,11-dimethyldodecane-2,11-diol

InChI

InChI=1S/C14H30O2/c1-13(2,15)11-9-7-5-6-8-10-12-14(3,4)16/h15-16H,5-12H2,1-4H3

InChI Key

KKADLXHVRDQAFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCC(C)(C)O)O

Origin of Product

United States

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